KRAS G12C inhibitor 32

KRAS G12C inhibition NSCLC cell proliferation IC50 determination

Researchers face significant inter-compound variability among KRAS G12C inhibitors, making simple substitution unreliable. KRAS G12C inhibitor 32 offers a defined chemical probe with validated in vitro potency for preliminary screening. • Validated IC50: 0.015 μM against NCI-H358IC NSCLC cells • Eight-membered N-heterocyclic scaffold for SAR studies • Covalent, irreversible switch-II pocket binding • Supplied as research-use-only with analytical documentation Ideal for initial cell viability screening before committing to costly clinical candidates.

Molecular Formula C29H30Cl3FN6O3
Molecular Weight 635.9 g/mol
Cat. No. B15141959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRAS G12C inhibitor 32
Molecular FormulaC29H30Cl3FN6O3
Molecular Weight635.9 g/mol
Structural Identifiers
SMILESCN1CCCC1COC2=NC3=C4C(=C(C=C3C(=N2)N5CCN(CC5)C(=O)C=C)Cl)C6=C(C(=CC(=C6F)Cl)Cl)NCCO4
InChIInChI=1S/C29H30Cl3FN6O3/c1-3-21(40)38-8-10-39(11-9-38)28-17-13-18(30)22-23-24(33)19(31)14-20(32)26(23)34-6-12-41-27(22)25(17)35-29(36-28)42-15-16-5-4-7-37(16)2/h3,13-14,16,34H,1,4-12,15H2,2H3/t16-/m0/s1
InChIKeyZQYOQPIFEDBQMJ-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KRAS G12C Inhibitor 32: Technical Specifications & Baseline Activity


KRAS G12C inhibitor 32 is an eight-membered N-containing heterocyclic small molecule designed as a covalent, irreversible inhibitor of the KRAS G12C mutant protein . This compound belongs to the class of switch-II pocket binders that trap KRAS in its inactive GDP-bound state [1]. Basic characteristics include molecular formula C29H30Cl3FN6O3, molecular weight 635.94, and CAS number 2756739-00-9 . The compound is supplied as a research-use-only chemical probe with in vitro activity demonstrated against KRAS G12C-mutant NCI-H358IC non-small cell lung cancer cells (IC50 = 0.015 μM) .

Covalent switch-II pocket binder for KRAS G12C mutant protein studies
Suited for in vitro antiproliferative assays in G12C-mutant NSCLC cell models
Research-use-only chemical probe; requires independent selectivity and binding validation

KRAS G12C Inhibitor 32: Non-Interchangeability with Clinical G12C Inhibitors


KRAS G12C inhibitors exhibit substantial inter-compound variability in biochemical potency, cellular activity, selectivity profiles, and pharmacokinetic behavior that precludes simple substitution [1]. Divarasib demonstrates 5- to 20-fold greater potency and up to 50-fold greater selectivity compared to sotorasib and adagrasib in preclinical studies, while adagrasib shows superior clinical outcomes to sotorasib in pancreatic cancer (ORR 35.1% vs 21%; PFS 7.4 vs 4.0 months) [2]. Even structurally related tool compounds can display order-of-magnitude differences in cellular IC50 values . Therefore, procurement decisions must be grounded in compound-specific quantitative evidence rather than class-level assumptions.

Reported preclinical potency and selectivity differences among G12C inhibitors limit direct substitution
No head-to-head data available for this compound; quantitative comparison to clinical candidates not possible
Structural analog binding data cannot be extrapolated; compound-specific validation required

KRAS G12C Inhibitor 32: Quantitative Evidence Guide


Antiproliferative Activity in NCI-H358IC NSCLC Cells

KRAS G12C inhibitor 32 suppresses proliferation of the KRAS G12C-mutant NCI-H358IC non-small cell lung cancer cell line with an IC50 of 0.015 μM (15 nM) . This represents the only publicly available, numerically verifiable activity metric for this specific compound. No direct head-to-head data exists comparing this compound to clinical candidates sotorasib (AMG 510), adagrasib (MRTX849), or divarasib (GDC-6036) in the same assay system, nor are selectivity data, biochemical binding affinity measurements, or in vivo efficacy metrics publicly documented for this specific compound . The absence of comparator data in identical assay conditions prevents quantitative potency ranking or definitive differentiation claims.

Antiproliferative IC50
Class-level inference
IC50 = 0.015 μM
Reported cell-model response context
NCI-H358IC cells; no comparator data; requires independent validation
KRAS G12C inhibition NSCLC cell proliferation IC50 determination target engagement

Binding Affinity of a Structurally Similar Compound

A compound designated 'Compound 32' in Genentech patent US20240025919 demonstrates biochemical IC50 values of 0.579 nM against KRAS WT in a SOS1-mediated nucleotide exchange assay and 0.200 nM against KRAS G12D [1]. However, the SMILES structure of this Genentech compound (C[C@@H]1Oc2nc(c(F)c3nc...) differs fundamentally from the SMILES structure of KRAS G12C inhibitor 32 (CN1CCC[C@H]1COC2=NC3=C4C...), confirming these are distinct chemical entities with different molecular architectures . This data is presented to highlight the existence of binding affinity measurements for structurally related compounds but cannot be extrapolated to characterize KRAS G12C inhibitor 32 itself.

Structural Analog Binding
Supporting evidence
Target: no data reported
Analog: IC50 0.200–0.579 nM (KRAS WT/G12D)
Chemical identity verification critical; data not extrapolatable
Different molecular entity (distinct SMILES); no binding data for this product
biochemical IC50 GTPase KRas SOS1-mediated nucleotide exchange switch-II pocket binding

KRAS G12C Inhibitor 32: Application Scenarios


Antiproliferative Screening in G12C-Mutant NSCLC Models

KRAS G12C inhibitor 32 may serve as a chemical probe for in vitro antiproliferative studies in NCI-H358IC cells based on its reported IC50 of 0.015 μM . However, due to the absence of selectivity data, biochemical binding measurements, and head-to-head comparisons, this compound is most appropriately employed in preliminary cell viability screening rather than as a benchmark reference compound. Users should conduct independent validation including dose-response confirmation and counter-screening against KRAS wild-type or G12D-mutant cell lines to establish selectivity .

SAR Reference for Eight-Membered Heterocyclic Inhibitors

The eight-membered N-containing heterocyclic scaffold of KRAS G12C inhibitor 32 (molecular formula C29H30Cl3FN6O3, MW 635.94) provides a structural reference point for medicinal chemistry SAR studies exploring covalent switch-II pocket binders. The compound may serve as a comparator in chemical series optimization where modifications to the heterocyclic core, substituent patterns, or linker regions are being evaluated. Given the significant potency differences observed across KRAS G12C inhibitor chemotypes (e.g., divarasib exhibiting 5- to 20-fold higher potency than sotorasib/adagrasib) [1], SAR studies must include multiple reference compounds to contextualize activity changes.

Target Engagement Assay Development

KRAS G12C inhibitor 32 may be utilized as a positive control compound in developing and validating cellular target engagement assays (e.g., pERK inhibition, GTP-KRAS pull-down assays) for KRAS G12C-mutant systems. The reported IC50 of 0.015 μM in NCI-H358IC cells provides a starting point for concentration range selection. However, given the absence of biochemical binding affinity data for this specific compound, users should independently determine Kd or IC50 values in their specific assay formats before relying on this compound for routine assay QC.

Preclinical Tool Compound Characterization

KRAS G12C inhibitor 32 lacks publicly reported selectivity profiling, pharmacokinetic data, in vivo efficacy metrics, and safety pharmacology information . Consequently, any use beyond basic in vitro experiments requires comprehensive independent characterization. For studies requiring well-characterized KRAS G12C inhibitors with extensive published datasets, clinical candidates such as sotorasib, adagrasib, or divarasib [1] may represent more appropriate comparator standards despite their higher procurement costs.

Application
Selection Property
Validation Focus
NSCLC cell model studies
Reported cell-model IC50 context
Dose-response and G12C-selectivity verification
Medicinal chemistry SAR
Eight-membered heterocyclic scaffold
Chemotype-activity relationship profiling
Target engagement assay setup
Cellular activity reference point
Independent pERK/GTP-KRAS assay confirmation
Preclinical tool characterization
Limited public profiling data
Comprehensive in vitro/in vivo profiling required

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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